molecular formula C5H2Br2N4 B1391825 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 959755-46-5

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Numéro de catalogue B1391825
Numéro CAS: 959755-46-5
Poids moléculaire: 277.9 g/mol
Clé InChI: IDWOTLNDEITXRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is used as an active pharmaceutical intermediate . It is a part of the Thermo Scientific Chemicals brand product portfolio .


Synthesis Analysis

The synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs is achieved through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is represented as C1=C(N2C(=NC=N2)C(=N1)Br)Br . The molecular weight is given as g/mol .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazolo[1,5-a]pyrazines are complex and can involve various synthetic routes . For instance, cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles are two typical modes of constructing these heterocyclic ring systems .

Applications De Recherche Scientifique

    Pharmacological Potentials

    • Field : Medicinal Chemistry
    • Application : Triazole compounds, including triazolo pyrazine derivatives, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
    • Methods : The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
    • Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

    Medicinal Chemistry Building Blocks

    • Field : Medicinal Chemistry
    • Application : Triazolopyrazines, including 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine, can be used as building blocks in medicinal chemistry .
    • Methods : The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
    • Results : The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .

    Antibacterial Activity

    • Field : Microbiology
    • Application : Newly synthesized triazolo pyrazine derivatives have been tested for their antibacterial activities .
    • Methods : The antibacterial activities were tested using the microbroth dilution method .
    • Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

    Antifungal Activity

    • Field : Microbiology
    • Application : Triazole compounds, including triazolo pyrazine derivatives, are used in the development of antifungal drugs .
    • Methods : The synthesis and study of their antifungal potential of substituted 1,2,4-triazole analogues .
    • Results : The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal) .

    Fatty Acid-Binding Proteins (FABPs) Inhibitors

    • Field : Biochemistry
    • Application : Triazolo pyrazine derivatives have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
    • Methods : The methods involve the synthesis of triazolo pyrazine derivatives and their evaluation as FABPs inhibitors .
    • Results : Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets .

    Antitubercular Activity

    • Field : Pharmacology
    • Application : Triazole compounds, including triazolo pyrazine derivatives, are used in the development of antitubercular drugs .
    • Methods : The synthesis and study of their antitubercular potential of substituted 1,2,4-triazole analogues .
    • Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antitubercular .

    Antidepressant Activity

    • Field : Pharmacology
    • Application : Triazole compounds, including triazolo pyrazine derivatives, are used in the development of antidepressant drugs .
    • Methods : The synthesis and study of their antidepressant potential of substituted 1,2,4-triazole analogues .
    • Results : The commercially available triazole-containing drugs are trazodone, nefazodone (antidepressant) .

    Antihypertensive Activity

    • Field : Pharmacology
    • Application : Triazole compounds, including triazolo pyrazine derivatives, are used in the development of antihypertensive drugs .
    • Methods : The synthesis and study of their antihypertensive potential of substituted 1,2,4-triazole analogues .
    • Results : The commercially available triazole-containing drug is trapidil (antihypertensive) .

    Antiepileptic Activity

    • Field : Pharmacology
    • Application : Triazole compounds, including triazolo pyrazine derivatives, are used in the development of antiepileptic drugs .
    • Methods : The synthesis and study of their antiepileptic potential of substituted 1,2,4-triazole analogues .
    • Results : The commercially available triazole-containing drug is rufinamide (antiepileptic) .

Propriétés

IUPAC Name

5,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N4/c6-3-1-8-4(7)5-9-2-10-11(3)5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWOTLNDEITXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)C(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677834
Record name 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

CAS RN

959755-46-5
Record name 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(3,6-dibromo-pyrazin-2-yl)-N′-hydroxyformamidine (17.4 mg, 58.80 mmol) is treated with polyphosphoric acid (150 g) for one hour at 50° C. and then for 1.75 hours at 70° C. After cooling to room temperature, water is added to the reaction mixture. The resultant suspension is brought to pH 8 by careful addition of solid NaHCO3 in small portions. The precipitate formed is collected by filtration, washed once with 1N NaOH, three times with water and dried in vacuo. The residue is partitioned between ethyl acetate and 1N NaOH and the organic phase is washed one more time with 1N NaOH and once with brine. The organic phase is dried over MgSO4, filtered and evaporated to give the title compound (10.15 g) as a white solid. 1H-NMR (400 MHz, d6-DMSO) δ (ppm) 8.43 (s, 1H), 8.92 (s, 1H). LCMS: Rt 2.73 min (94.2%), m/z (APCI) 277 (M+H)+.
Quantity
17.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 2
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 3
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 4
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 5
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 6
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Citations

For This Compound
1
Citations
SJ Kang, JW Lee, SH Chung, SY Jang, J Choi… - European Journal of …, 2019 - Elsevier
Transforming growth factor-β activated kinase-1 (TAK1) is a potential therapeutic target for cancers and inflammatory diseases. We synthesized a series of novel imidazopyrazine …
Number of citations: 9 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.